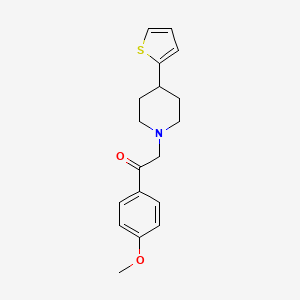

1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-16-6-4-14(5-7-16)17(20)13-19-10-8-15(9-11-19)18-3-2-12-22-18/h2-7,12,15H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCFLVAFDUNWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the core piperidine ring. One common approach is the reaction of 4-(thiophen-2-yl)piperidine with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H30N2O2S

- Molecular Weight : 398.57 g/mol

- IUPAC Name : 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

The structure integrates multiple functional groups, including a methoxyphenyl group, a piperidine ring, and a thiophene unit, which contribute to its biological activity.

Neurological Disorders

Research indicates that this compound may have potential applications in treating neurological disorders. Its structural components suggest that it could act as an antagonist at the calcitonin gene-related peptide receptor, which is significant for migraine treatment. Studies have shown promising results regarding its efficacy and bioavailability in animal models.

Antimicrobial Activity

Thiophene derivatives similar to this compound have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of these derivatives are competitive with established antibiotics, indicating potential therapeutic uses in combating infections.

Antioxidant Properties

The compound's structural features suggest potential antioxidant activity. Related thiophene compounds have been shown to effectively scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

| Study | Findings |

|---|---|

| Study on Neurological Effects | Demonstrated efficacy in animal models for migraine treatment by acting on specific receptors. |

| Antimicrobial Activity Research | Showed competitive MIC values against common bacterial strains, suggesting its use as an antibiotic. |

| Antioxidant Activity Assessment | Confirmed the ability to scavenge free radicals effectively, indicating potential health benefits. |

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs with Piperazine/Piperidine Substitutions

- Compound MK47 (): 2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone replaces the piperidine ring with a piperazine group and introduces a trifluoromethylphenyl substituent. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

- 1-(4-Methoxyphenyl)-2-[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone (): This analog substitutes the thiophene with an oxadiazole-pyridine moiety. Oxadiazoles are known for their metabolic stability and hydrogen-bonding capabilities, which may influence receptor binding compared to the sulfur-containing thiophene in the target compound .

Substituent Effects on Bioactivity

- Sulfonyl vs. Thiophene Groups: Compounds in and (e.g., 7n, 7o) feature sulfonyl-piperazinyl groups linked to tetrazolylthio substituents.

- Chlorophenyl and Nitrophenyl Derivatives (): Analogs with electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) on the phenyl ring exhibit distinct electronic profiles. The methoxy group in the target compound may facilitate π-π stacking interactions in biological systems, whereas electron-withdrawing groups could alter redox properties or metabolic stability .

Physicochemical Properties

- Melting Points : Analogs in (e.g., 7n: 161–163°C; 7p: 175–177°C) suggest that sulfonyl and tetrazolylthio groups increase crystallinity. The target compound’s melting point is unreported but may differ due to reduced polarity from the thiophene and methoxyphenyl groups .

- Molecular Weight and Solubility: The molecular weight of the target compound (~325 g/mol assuming C₁₈H₂₀NO₂S) is comparable to analogs in (520–581 g/mol). However, sulfonyl-containing compounds (e.g., 7n, ESI-HRMS 520.10640) are likely more polar, impacting solubility profiles .

Key Research Findings and Data Tables

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Properties |

|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Enhances π-π interactions; increases lipophilicity |

| Trifluoromethyl (-CF₃) | Electron-withdrawing | Improves metabolic stability; reduces basicity |

| Sulfonyl (-SO₂) | Polar, electron-withdrawing | Increases solubility; may reduce bioavailability |

| Thiophene | Aromatic, mildly polar | Facilitates hydrophobic interactions |

Biological Activity

1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known by its CAS number 1396747-38-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is commonly associated with various pharmacological effects, including analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO2S, with a molecular weight of approximately 315.4 g/mol. The structure includes:

- A methoxyphenyl group,

- A thiophenyl substituent,

- A piperidine core.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO2S |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1396747-38-8 |

| SMILES | COc1ccc(C(=O)CN2CCC(c3cccs3)CC2)cc1 |

Analgesic Properties

Research indicates that compounds similar to this compound may exhibit significant analgesic effects. The structural components suggest potential interaction with opioid receptors, which are critical in pain modulation. For instance, derivatives of piperidine have been studied for their efficacy in pain relief, often showing comparable or enhanced activity relative to established analgesics like morphine.

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties. Studies on related compounds have demonstrated inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

Emerging data suggest that this compound may exhibit antimicrobial properties. Research on thiophene derivatives has shown effectiveness against various bacterial strains, indicating that the thiophene moiety could contribute to this activity.

The mechanisms underlying the biological effects of this compound are likely multifaceted:

- Opioid Receptor Modulation : Similar compounds have been shown to bind to mu-opioid receptors, leading to analgesic effects.

- Cytokine Inhibition : The anti-inflammatory effects may arise from the inhibition of cytokine production and signaling pathways.

- Membrane Interaction : The lipophilicity of the methoxy and thiophene groups may enhance membrane penetration and interaction with cellular targets.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Piperidine Derivatives : A study published in Journal of Medicinal Chemistry highlighted that piperidine derivatives exhibited significant analgesic activity in animal models, suggesting a similar potential for our compound (Bailey et al., 2023) .

- Antimicrobial Evaluation : Another research article focused on thiophene derivatives reported promising antimicrobial activity against Gram-positive bacteria, indicating that modifications to the thiophene group can enhance efficacy (Umesha et al., 2009) .

- Inflammatory Response Modulation : A recent study indicated that certain methoxy-substituted compounds reduced inflammation markers in vitro, aligning with the proposed anti-inflammatory potential of our compound (MDPI Research Group, 2024) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, and what are the critical reaction conditions?

- Methodology : The synthesis typically involves multi-step reactions. A key step is the formation of the piperidine-thiophene moiety via nucleophilic substitution or coupling reactions. For example, the piperidine ring can be functionalized with thiophene using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). The methoxyphenyl group is introduced via Friedel-Crafts acylation or alkylation under acidic conditions (e.g., AlCl₃ as a catalyst). Reaction optimization includes controlling temperature (60–120°C), solvent choice (e.g., DMF or THF), and nitrogen atmosphere to prevent oxidation.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of molecular geometry and stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon connectivity (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?

- Methodology :

- Solubility : Tested in polar (water, ethanol) and non-polar solvents (DCM, hexane) via saturation shake-flask method.

- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. HPLC or UV-Vis spectroscopy monitors decomposition products (e.g., oxidation of thiophene to sulfoxide) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as antimicrobial or anticancer effects?

- Methodology :

- In vitro assays :

- Anticancer : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting to assess protein targets (e.g., kinases) .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Structural validation : Reconfirm compound purity via HPLC and SC-XRD to rule out isomer contamination .

- Experimental standardization : Control variables like cell passage number, serum concentration, and assay incubation time.

- Computational modeling : Molecular docking (e.g., AutoDock) to identify binding interactions with targets (e.g., cytochrome P450 enzymes) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or methoxyphenyl groups (e.g., ethoxy).

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assay) .

- Crystallographic analysis : Correlate SC-XRD data (e.g., dihedral angles between aromatic rings) with activity trends .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

- Methodology :

- Simulated biological fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C, followed by LC-MS to identify degradation products .

- Light sensitivity : Conduct photostability tests per ICH guidelines using a xenon lamp.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.